2-Bromo-p-terphenyl
Overview
Description
2-Bromo-p-terphenyl is an organic compound with the molecular formula C18H13Br. It is a derivative of p-terphenyl, where one of the hydrogen atoms on the central benzene ring is replaced by a bromine atom. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-p-terphenyl typically involves the bromination of p-terphenyl. One common method is the direct bromination of p-terphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent, such as carbon tetrachloride, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted terphenyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated terphenyls.
Scientific Research Applications
2-Bromo-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Bromo-p-terphenyl depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for further functionalization. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
4-Bromo-p-terphenyl: Another brominated derivative of p-terphenyl with the bromine atom at a different position.
2-Methyl-p-terphenyl: A methyl-substituted derivative of p-terphenyl.
4,4’'-Dibromo-p-terphenyl: A compound with two bromine atoms on the p-terphenyl structure.
Uniqueness: 2-Bromo-p-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it valuable for targeted synthetic applications and specialized research studies.
Properties
IUPAC Name |
1-bromo-2-(4-phenylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZAKKOEJWWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402143 | |
Record name | 2-bromo-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-24-4 | |
Record name | 2-bromo-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,1':4',1''-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene rings in 2-bromo-p-terphenyl?
A1: this compound consists of three benzene rings connected in a linear fashion. The two outer rings are not coplanar with the central benzene ring. Specifically, the dihedral angles between the mean planes of the central benzene ring and the outer phenyl and bromophenyl rings are 33.47° and 66.35°, respectively []. This non-planar arrangement is likely due to steric hindrance between the hydrogen atoms on adjacent rings.
Q2: What types of intermolecular interactions contribute to the crystal packing of this compound?
A2: The crystal structure of this compound is stabilized by weak C—H⋯π interactions and intermolecular Br⋯Br interactions with a distance of 3.5503 Å []. These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice.
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